molecular formula C9H12BF3KN B1603029 Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate CAS No. 936329-96-3

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate

Cat. No.: B1603029
CAS No.: 936329-96-3
M. Wt: 241.1 g/mol
InChI Key: QHAWTOAGEFYNCG-UHFFFAOYSA-N
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Description

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the molecular formula C₉H₁₃BF₃K₂N. It is a white solid that is used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of N-benzyl-N-methylamine with a boron trifluoride source in the presence of a potassium base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the formula C9H13BF3K2NC_9H_{13}BF_3K_2N . It has a molecular weight of 281.21 and is identified by the IUPAC name potassium ((benzyl(methyl)amino)methyl)trifluoroborate . This compound is available from chemical suppliers such as AChemBlock .

Synthesis and Characteristics

Potassium aminomethyltrifluoroborates can be synthesized via alkylation of the desired amine with potassium iodomethyltrifluoroborate . The N-(trifluoroboratomethyl)piperidine is easily prepared using a known procedure . These compounds can also be generated in situ as tetracoordinated boron species .

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Potassium dialkylaminomethyltrifluoroborates are suitable coupling partners in Suzuki-Miyaura cross-coupling reactions with electron-rich and electron-poor aryl bromides . This reaction allows for the construction of an aminomethyl aryl linkage .

Reaction Conditions

  • Catalyst System: Palladium(II) acetate (Pd(OAc)2Pd(OAc)_2) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
  • Base: Cesium carbonate (Cs2CO3Cs_2CO_3)
  • Solvent: A mixture of THF/H2O (10:1)

Scope of the Reaction

  • Aryl Halides: Reacts with various aryl halides, including 4-bromobenzonitrile .
  • Heteroaromatic Bromides: Effective with furan, thiophene, pyrimidine, isoquinoline, and pyridine derivatives. 5-Bromo-2-furaldehyde and 5-bromopyrimidine couple with high facility .
  • Aminomethyl Trifluoroborate Derivatives: Includes N-methylaminomethyl- and protected piperazinomethyl- trifluoroborate derivatives, which allows for further functionalization after deprotection .

Advantages

  • Ease of Preparation: Potassium organotrifluoroborates can be easily prepared through a one-step process from bromomethyltrifluoroborate .
  • Versatility: Applicable to both electron-rich and electron-poor aryl bromides .
  • Functionalization: Products offer potential for further functionalization of the amines following deprotection .

Considerations

Mechanism of Action

The mechanism of action of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form reactive boronic acid intermediates, which can then participate in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its interaction with other molecules .

Comparison with Similar Compounds

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity that is valuable in various chemical and research applications .

Biological Activity

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Profile

  • Chemical Formula : C₉H₁₂BF₃KN
  • Molecular Weight : 229.1 g/mol
  • CAS Number : 23706008

Synthesis and Reactivity

This compound can be synthesized through various methods, primarily involving the cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of aminomethyl aryl linkages, which are crucial in constructing complex nitrogen-containing pharmaceuticals .

Synthesis Methodology

  • Starting Materials : Aryl halides and potassium N,N-dialkylaminomethyltrifluoroborates.
  • Catalysts : Palladium-based catalysts, such as Pd(OAc)₂.
  • Conditions : Typically performed in a solvent mixture of THF and water under basic conditions.
  • Yield : High yields (up to 96%) of desired products have been reported .

Biological Activity

The biological activity of this compound is primarily linked to its role in drug development and synthesis of bioactive compounds.

The compound acts as a versatile building block in the synthesis of various biologically active molecules. Its trifluoroborate moiety enhances the stability and reactivity of the compound, facilitating further functionalization into more complex structures that exhibit biological activity.

Case Studies and Research Findings

  • Anticancer Activity :
    • Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines .
    • A study demonstrated that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Antimicrobial Properties :
    • Compounds derived from this organoboron framework have been evaluated for antimicrobial activity against a range of pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • Preliminary studies suggest that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
AntimicrobialInhibition against pathogens
NeuroprotectiveProtective effects on neurons

Table 2: Synthesis Yields of Related Compounds

CompoundReaction ConditionsYield (%)
This compoundTHF/H₂O, Pd(OAc)₂ catalyst83
Related Aminomethyl TrifluoroboratesVarious aryl halidesUp to 96

Properties

IUPAC Name

potassium;[benzyl(methyl)amino]methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N.K/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAWTOAGEFYNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635749
Record name Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936329-96-3
Record name Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 936329-96-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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